Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-
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Overview
Description
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- is a complex organic compound with the molecular formula C20H17N3O2S. It is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines .
Scientific Research Applications
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the nucleic acids. This can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with similar structural features.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide: A related compound with a methyl group substitution.
Uniqueness
Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other acridine derivatives and potentially more effective in certain applications .
Biological Activity
Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-, commonly referred to as Amsacrine, is a synthetic compound primarily recognized for its applications in oncology. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H19N3O3S
- Molar Mass : Approximately 373.45 g/mol
- CAS Number : 53222-12-1
The compound features an acridine moiety that is crucial for its biological activity, allowing it to intercalate into DNA and inhibit topoisomerase II, which is essential for DNA replication and repair.
Amsacrine exhibits its antitumor effects through several key mechanisms:
- DNA Intercalation : Amsacrine's planar structure allows it to insert between DNA base pairs, particularly targeting adenine-thymine pairs. This intercalation disrupts the DNA helix, affecting replication and transcription processes.
- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, leading to the induction of double-stranded breaks in DNA. This action is particularly effective during the S phase of the cell cycle when DNA synthesis occurs .
- Metabolism and Cytotoxicity : In biological systems, Amsacrine can undergo metabolic transformations that yield oxidation products with enhanced cytotoxicity compared to the parent compound. These metabolites have been identified in rat liver microsomes and human neutrophils .
Biological Activity and Clinical Applications
Amsacrine is primarily used in treating acute leukemias and malignant lymphomas. Its efficacy has been demonstrated in various clinical settings:
- Acute Leukemias : In a study involving 118 patients with acute leukemias, Amsacrine showed a complete response (CR) rate of 39.5% in acute lymphoblastic leukemia (ALL) and 38.8% in acute non-lymphoblastic leukemia (ANLL). The overall response rate was reported at 47.5% for both types .
- Combination Therapy : Amsacrine is often used in combination with other chemotherapeutic agents to enhance effectiveness, particularly in relapsed or refractory cases .
Case Studies
- Phase 1 Clinical Trial : A trial involving 26 patients evaluated the compound's safety and efficacy at doses ranging from 4 to 50 mg/m²/day administered intravenously over three consecutive days. Mild hematopoietic toxicity was observed as a dose-limiting factor .
- Responses in Solid Tumors : While primarily effective against hematologic malignancies, some responses were noted in solid tumors such as adenocarcinoma of the lung and melanoma .
Side Effects
Despite its effectiveness, Amsacrine is associated with significant side effects:
- Myelosuppression : Leading to decreased levels of red blood cells, white blood cells, and platelets.
- Cardiotoxicity : Potential heart damage.
- Gastrointestinal Toxicity : Including nausea and vomiting .
Research Findings
Recent studies have explored various derivatives of Amsacrine to enhance its therapeutic profile:
Properties
CAS No. |
53222-12-1 |
---|---|
Molecular Formula |
C21H19N3O3S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-27-16-11-12-20-18(13-16)21(17-5-3-4-6-19(17)23-20)22-14-7-9-15(10-8-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChI Key |
JTHRJLMHWLCGPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
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